1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15-4-1-7-20(15)14-9-12(5-6-17-14)10-18-16(22)19-11-13-3-2-8-23-13/h2-3,5-6,8-9H,1,4,7,10-11H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAIYWSHIOGWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a novel molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, target interactions, and relevant research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.40 g/mol
The compound consists of a pyridine ring, a thiophene moiety, and a urea functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The pyridine and thiophene rings facilitate binding to neurotransmitter receptors, particularly those involved in glutamatergic signaling.
- Enzyme Interaction : The urea group may interact with enzyme active sites, influencing metabolic pathways and potentially inhibiting specific enzymes.
- Neurotransmission Modulation : Studies indicate that this compound may modulate neurotransmission, which is significant in neurological disorders.
Biological Activity Findings
Research has identified several biological activities associated with this compound:
Antioxidant Activity
In vitro studies have demonstrated that compounds similar to this one exhibit antioxidant properties, which can protect cells from oxidative stress. This activity may be linked to the presence of the thiophene ring, known for its electron-donating capabilities.
Neuroprotective Effects
Research indicates that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis under stress conditions.
Anticancer Potential
Preliminary studies suggest that the compound may exert anticancer effects by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival.
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Study on Neuroprotection :
- Objective : To assess the neuroprotective effects of pyridine derivatives.
- Findings : Compounds exhibited significant protection against glutamate-induced toxicity in neuronal cultures, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
-
Anticancer Activity Assessment :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Findings : The tested compounds showed dose-dependent inhibition of cell growth in various cancer types, including breast and lung cancer cells.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
*The target compound’s molecular formula can be inferred as C17H19N5O2S (urea + pyridin-4-ylmethyl-pyrrolidone + thiophen-2-ylmethyl).
Functional Implications of Substituents
- Pyrrolidone vs. Pyrazole (VU0544086): The target’s pyrrolidone may offer superior solubility compared to VU0544086’s pyrazole due to the amide’s polarity. However, pyrazole’s rigidity might improve target binding specificity .
- Morpholine vs. Pyrrolidone (M64): M64’s morpholine and dimethylamino groups enhance water solubility, whereas the target’s pyrrolidone balances polarity and conformational flexibility .
- Triazole vs. Pyrrolidone (): The triazole core in ’s compound enables hydrogen bonding, while the target’s pyrrolidone may favor interactions with amide-recognizing enzymes .
Research Findings and Hypotheses
- Solubility and Bioavailability: The pyrrolidone group in the target compound is hypothesized to improve aqueous solubility compared to purely aromatic analogs (e.g., 7n), though experimental validation is needed.
- Kinase Inhibition Potential: Urea derivatives like M64 and VU0544086 show activity in kinase modulation (e.g., FAK activation), suggesting the target compound may share similar mechanisms .
- Metabolic Stability: The lack of halogenated substituents (cf. 7n) may reduce hepatic clearance but could necessitate prodrug strategies for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
